1-Cyano-3-propylguanidine
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Overview
Description
1-Cyano-3-propylguanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. The compound’s structure includes a cyano group (-CN) and a propyl group (-C3H7) attached to the guanidine core, which contributes to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-propylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Another method includes the use of cyanamides that react with derivatized amines . Transition-metal-catalyzed guanidine synthesis, such as using scandium (III) triflate, is also a practical approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of metal-catalyzed reactions, such as copper-catalyzed cross-coupling, is common in industrial settings due to their high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-propylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
1-Cyano-3-propylguanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyano-3-propylguanidine exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to interact with various biological molecules such as DNA and proteins . This interaction can inhibit enzyme activity or alter protein conformation, leading to its biological effects.
Comparison with Similar Compounds
- 1-Cyano-2-propylguanidine
- 1-Cyano-4-propylguanidine
- 1-Cyano-3-methylguanidine
Comparison: 1-Cyano-3-propylguanidine is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological molecules. Compared to other similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
1-cyano-2-propylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-8-5(7)9-4-6/h2-3H2,1H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXZTUCWRZELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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